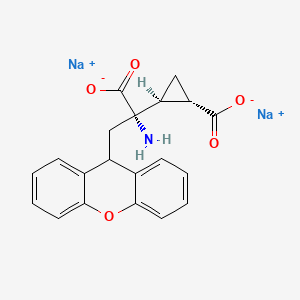
LY 341495 disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Highly potent and selective group II metabotropic glutamate receptor antagonist.
Aplicaciones Científicas De Investigación
Biological Absorption and Excretion Patterns LY 341495 disodium salt's absorption, excretion, and metabolism patterns have been thoroughly investigated in various species, including humans. These studies have shown that the compound exhibits rapid excretion through bile and urine after intravenous administration. Notably, the substance is predominantly excreted in unchanged form, highlighting its stability in biological systems. For instance, when administered orally, a significant portion is recovered from feces, indicating minimal absorption from the gastrointestinal tract (Walker, Richards, & Paterson, 1971).
Threshold Sensitivity in Salt Reduction Research has explored the potential of using this compound in understanding human sensitivity to sodium chloride reduction. This is particularly relevant in efforts to reduce sodium intake without impacting food flavor, a critical factor in processed food manufacturing and overall public health (Bobowski & Vickers, 2012).
Impact on Drug Efficacy and Safety The efficacy and safety of this compound in drug formulations have been studied. It's been found that the inclusion of this compound in oral hygiene products like toothpaste and mouthwash does not increase their irritant potential. Moreover, it's deemed safe for consumer use in specified concentrations, underlining its potential in consumer healthcare products (Nixon, Buehler, & Newmann, 1972).
Applications in Ophthalmology The effects of this compound on ocular health have also been a subject of study. For instance, research has demonstrated that specific derivatives can influence the concentration of mucin-like substances in tears, offering insights into potential therapeutic applications for eye health (Shigeyasu, Hirano, Akune, & Yamada, 2015).
Propiedades
Fórmula molecular |
C20H17NNa2O5 |
|---|---|
Peso molecular |
397.33 |
Nombre IUPAC |
disodium;(1S,2S)-2-[(1S)-1-amino-1-carboxylato-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H19NO5.2Na/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17;;/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25);;/q;2*+1/p-2/t13-,15-,20-;;/m0../s1 |
SMILES |
C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)[O-])N)C(=O)[O-].[Na+].[Na+] |
Sinónimos |
(2S)-2-Amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl) propanoic acid disodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



